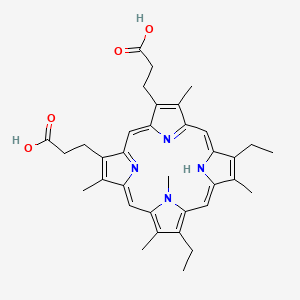

N-Methyl-Mesoporphyrin IX

Übersicht

Beschreibung

N-methyl Mesoporphyrin IX is a water-soluble, non-symmetric porphyrin with excellent optical properties and exceptional selectivity for G-quadruplex DNA. G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences, which are implicated in genomic stability, longevity, and cancer . The ability of N-methyl Mesoporphyrin IX to selectively recognize G-quadruplex structures makes it a valuable scaffold for designing novel G-quadruplex binders .

Wissenschaftliche Forschungsanwendungen

N-Methyl-Mesoporphyrin IX hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an G-Quadruplex-DNA-Strukturen bindet. Die Verbindung stabilisiert diese Strukturen durch π-π-Stapelwechselwirkungen mit den Guanin-Tetraten. Diese Bindung induziert eine hohe Fluoreszenz, die zum Nachweis und zur Untersuchung von G-Quadruplexe verwendet wird . Die N-Methylgruppe ist für die Selektivität und Stabilisierung unerlässlich, da das nicht-methylierte Analogon, Mesoporphyrin IX, G-Quadruplex-DNA nicht stabilisiert .

Ähnliche Verbindungen:

Mesoporphyrin IX: Das nicht-methylierte Analogon von this compound, dem die Fähigkeit fehlt, G-Quadruplex-DNA zu stabilisieren.

Protoporphyrin IX: Eine weitere Porphyrin-Verbindung mit unterschiedlichen Bindungseigenschaften und Anwendungen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner außergewöhnlichen Selektivität für G-Quadruplex-DNA und seiner Fähigkeit, bei Bindung eine hohe Fluoreszenz zu induzieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von G-Quadruplex-Strukturen und deren Rolle in biologischen Prozessen .

Wirkmechanismus

Target of Action

N-Methyl Mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin . Its primary target is G-quadruplex (GQ) DNA , which are non-canonical DNA structures formed by guanine-rich sequences . GQs are implicated in genomic stability, longevity, and cancer .

Mode of Action

NMM has unparalleled selectivity for GQ DNA . It selectively recognizes GQ structures , making it a valuable scaffold for designing novel GQ binders . The ability of NMM to selectively recognize GQ structures is due to its excellent optical properties .

Biochemical Pathways

The interaction of NMM with GQ DNA affects the stability of the GQ structures . NMM has the ability to stabilize GQ structures and favor parallel GQ conformations . This interaction plays a role in genomic stability, longevity, and cancer .

Pharmacokinetics

It is known that nmm is water-soluble , which could potentially influence its absorption and distribution in the body.

Result of Action

The binding of NMM to GQ DNA induces high fluorescence . This “light-switch effect” is a result of the interaction between NMM and GQ DNA . This property of NMM has been utilized in the development of biosensors for heavy metals, small molecules (e.g., ATP and pesticides), DNA, and proteins .

Action Environment

The action of NMM is influenced by environmental factors. For instance, NMM is sensitive to G-quadruplex DNA but unreactive to duplex, triplex, and single-stranded forms of DNA . Furthermore, NMM is stable in a cool, dry environment but can degrade when exposed to strong light, heat, acid, and strong oxidizers .

Biochemische Analyse

Biochemical Properties

N-methyl mesoporphyrin IX has the ability to selectively recognize GQ structures . This makes it a valuable scaffold for designing novel GQ binders . It is also an inhibitor of ferrochelatase , an enzyme involved in heme synthesis .

Cellular Effects

N-methyl mesoporphyrin IX is an in situ inhibitor and an ex situ monitor for Aβ amyloidogenesis both in vitro and in cells . It is sensitive to G-quadruplexes DNA but has no response to duplexes, triplexes and single-stranded forms DNA .

Molecular Mechanism

Upon binding to quadruplex DNA, N-methyl mesoporphyrin IX can adjust its macrocycle geometry to match the terminal face of a G-quadruplex, leading to an enhancement in its fluorescence .

Temporal Effects in Laboratory Settings

N-methyl mesoporphyrin IX is stable in cold, dry environments . It degrades when exposed to strong light, heat, acid, and strong oxidants .

Metabolic Pathways

N-methyl mesoporphyrin IX is a transition state analog of porphyrin and an inhibitor of ferrochelatase . It inhibits ferrochelatase in mouse liver mitochondria in vitro and in vivo, leading to an accumulation of porphyrin in isolated liver mitochondria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Methyl-Mesoporphyrin IX kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Methylierung von Mesoporphyrin IX beinhalten. Die Synthese beinhaltet typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Chromatographie, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Methyl-Mesoporphyrin IX unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Porphyrinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen und Oxidationsstufen .

Vergleich Mit ähnlichen Verbindungen

Mesoporphyrin IX: The unmethylated analogue of N-methyl Mesoporphyrin IX, which lacks the ability to stabilize G-quadruplex DNA.

Protoporphyrin IX: Another porphyrin compound with different binding properties and applications.

Uniqueness: N-methyl Mesoporphyrin IX is unique due to its exceptional selectivity for G-quadruplex DNA and its ability to induce high fluorescence upon binding. This makes it a valuable tool for studying G-quadruplex structures and their roles in biological processes .

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZICXILWCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349630 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142234-85-3 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of NMM?

A1: NMM exhibits exceptional selectivity for G-quadruplex (GQ) DNA over duplex DNA. [, , ] GQs are non-canonical DNA structures formed by guanine-rich sequences found in telomeres and gene promoters. []

Q2: How does NMM interact with G-quadruplex DNA?

A2: NMM interacts with GQs through end-stacking interactions, primarily with the terminal G-tetrad. [, ] Its N-methyl group plays a crucial role in this selectivity by fitting into the GQ core and aligning with potassium ions, while causing steric clashes with duplex DNA or antiparallel GQs. []

Q3: What are the downstream effects of NMM binding to GQs?

A3: NMM binding stabilizes the GQ structure, often favoring the parallel conformation over antiparallel or hybrid forms. [, , ] This stabilization can influence biological processes like telomere maintenance, gene expression, and DNA replication. [, , ]

Q4: Does NMM affect heme synthesis?

A4: Yes, in certain organisms like Euglena gracilis and Cyanidium caldarium, NMM inhibits heme synthesis by blocking iron insertion into protoporphyrin IX. [, ] This inhibition leads to increased delta-aminolevulinic acid synthase activity and protoporphyrin IX accumulation. [, ]

Q5: What is the molecular formula and weight of NMM?

A5: The molecular formula of NMM is C35H38N4O4, and its molecular weight is 578.7 g/mol.

Q6: What are the key spectroscopic characteristics of NMM?

A6: NMM exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: NMM shows characteristic absorption bands in the UV-Vis region, which are sensitive to its environment and can be used to study its interactions with GQs. [, ]

- Fluorescence Spectroscopy: NMM exhibits a "light-switch" effect, meaning its fluorescence intensity dramatically increases upon binding to GQs. [] This property makes it a valuable probe for studying GQ formation and dynamics. [, , ]

Q7: Does NMM possess any catalytic properties?

A7: While not a catalyst itself, NMM can enhance the catalytic activity of certain systems:

- DNAzyme Activity: NMM binding to specific G-quadruplexes can significantly enhance their peroxidase-like activity. [, ] This property makes NMM-GQ complexes promising candidates for developing biosensors and catalytic tools. [, , , , , ]

Q8: How crucial is the N-methyl group for NMM's activity and selectivity?

A8: The N-methyl group is essential for NMM's selectivity towards GQs. [, ] Mesoporphyrin IX, lacking the N-methyl group, does not exhibit the same stabilizing effect on GQs. [] This difference highlights the importance of the N-methyl group for specific interactions with the GQ structure.

Q9: What in vitro applications have been explored for NMM?

A9: NMM's GQ-binding properties have led to its use in various in vitro applications, including:

- Fluorescent probe for GQs: NMM's "light-switch" effect makes it a valuable tool for studying GQ formation, stability, and interactions with other molecules. [, , , , , , , , , , , ]

- Biosensor development: NMM-GQ complexes have been used to develop sensitive and selective biosensors for detecting various analytes, including metal ions, small molecules, and enzymes. [, , , , , , , , ]

Q10: Are there any in vivo studies demonstrating NMM's efficacy?

A10: A study on tobacco mosaic virus (TMV) showed that NMM, by stabilizing a G4 structure in the TMV genome, inhibited viral proliferation in tobacco plants. [] This finding highlights NMM's potential as an antiviral agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.